REACTION_CXSMILES
|
[F:1][C:2]([F:10])([F:9])[C:3]1([F:8])[O:7][C:4]1([F:6])F.[F-:11].[K+]>>[C:2]([C:3]([C:4]([F:6])=[O:7])([F:8])[F:11])([F:10])([F:9])[F:1] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C1(C(F)(F)O1)F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
kept at 150° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(F)(F)(F)C(F)(F)C(=O)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |